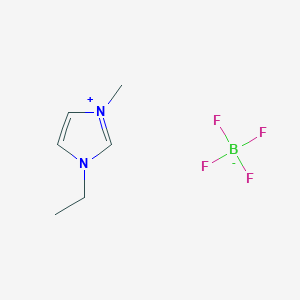

1-Ethyl-3-methylimidazolium tetrafluoroborate

Descripción general

Descripción

Beta-Peltatin is a naturally occurring lignan first isolated from Podophyllum peltatum (mayapple) by Hartwell and Detty in 1948 . Structurally, it belongs to the aryltetralin lignan family, characterized by a fused tetracyclic core with oxygenated functional groups. Its molecular formula is C₂₂H₂₂O₈ (molecular weight: 414.4 g/mol) , and it exists as the (-)-enantiomer in its natural form . Beta-Peltatin exhibits notable antimitotic and antineoplastic activities, attributed to its ability to disrupt microtubule assembly, similar to podophyllotoxin . Historically, it has been studied alongside its structural analog, alpha-Peltatin, which differs by a methyl group substitution pattern .

Métodos De Preparación

Single-Pot Synthesis with In Situ Purification

Direct Reaction of 1-Methylimidazole and Diethyl Sulfate

A solvent-free approach involves the dropwise addition of diethyl sulfate (18.48 g) to N-methylimidazole (8.21 g) at 50°C under dry conditions . Although this method primarily produces 1-ethyl-3-methylimidazolium ethyl sulfate, analogous strategies have been adapted for [EMIM][BF₄] by substituting diethyl sulfate with chloroethane and integrating anion exchange steps . The absence of solvents reduces side reactions, achieving yields up to 97% in optimized setups .

Integrated Decolorization and Liquid-Liquid Extraction

A patented method enhances purity by incorporating decolorizing charcoal (3 g) during the reaction . After heating the mixture at 65°C for 24 hours, filtration removes charcoal, and the solution is combined with aqueous NaBF₄. Continuous liquid-liquid extraction with dichloromethane over 48 hours, followed by silica gel filtration and vacuum drying, produces [EMIM][BF₄] with >95% yield and no detectable fluorescent impurities . Fluorescence spectra comparisons between commercial and synthesized batches highlight the efficacy of this approach (Figure 1) .

Solvent-Mediated Synthesis and Purification Techniques

Acetone as Reaction Medium

Dissolving [EMIM]Cl (14.52 g, 0.083 mol) in acetone and adding NaBF₄ (23.89 g, 0.083 mol) with prolonged stirring (48 hours) enables high-yield anion exchange . Post-reaction, acetone evaporation leaves a residue that is dissolved in dichloromethane, filtered, and dried under vacuum. This method emphasizes solvent polarity’s role in ion mobility, with acetone’s moderate dielectric constant (20.7) balancing reaction kinetics and byproduct solubility .

Aqueous Workup and Solvent Selection

In aqueous-based protocols, [EMIM]Cl is dissolved in water and mixed with NaBF₄, leveraging water’s high polarity to drive anion exchange. Subsequent extraction with dichloromethane isolates [EMIM][BF₄], while silica gel filtration removes polar impurities . This method’s success hinges on dichloromethane’s immiscibility with water, which simplifies phase separation.

Purity Analysis and Quality Control

Fluorescence Spectroscopy

The absence of fluorescent impurities is a hallmark of high-purity [EMIM][BF₄]. Comparative studies show that commercial samples exhibit fluorescence peaks at 400–500 nm (Figure 1a–b), whereas batches synthesized via charcoal decolorization and silica filtration display no emission (Figure 1c) . This metric is critical for applications in optical and electrochemical devices.

Chromatographic and Spectroscopic Validation

High-performance liquid chromatography (HPLC) and ¹H NMR are routinely employed for purity assessment. For instance, ¹H NMR spectra of [EMIM][BF₄] show characteristic peaks at δ 0.8 (t, CH₃), 1.2 (m, CH₂), and 3.8 (s, N-CH₃), with the absence of extraneous signals confirming successful synthesis .

Comparative Evaluation of Synthesis Routes

Análisis De Reacciones Químicas

Electrochemical Behavior

[EMIM]BF₄ exhibits high ionic conductivity (14.1 mS/cm at 25°C) , making it suitable for electrochemical applications:

| Property | Value (25°C) | Conditions | Source |

|---|---|---|---|

| Conductivity | 14.1 mS/cm | Pure ionic liquid | |

| Limiting molar conductivity | 85.6 S·cm²/mol | 0.001 M in DMF | |

| Activation enthalpy (ΔH‡) | 22.1 kJ/mol | Charge transport in DMF |

In N,N-dimethylformamide (DMF), slight ion association occurs (K<sub>A</sub> = 0.12 at 298 K), with Gibbs free energy of ion pair formation ΔG = −4.8 kJ/mol .

Catalytic Recycling in Dihydroxylation

[EMIM]BF₄ facilitates osmium(VIII) oxide recycling during olefin dihydroxylation, enabling efficient recovery of the catalyst .

Enzymatic Resolution

It serves as a reaction medium for the enzymatic resolution of homophenylalanine esters, achieving enantiomeric excess (>90%) under mild conditions .

Capillary Electrophoresis

As a non-aqueous electrolyte, it resolves phenolic compounds in grape seed extract with enhanced separation efficiency .

Polymer Depolymerization

[EMIM]BF₄ degrades nylon-66 into monomers:

-

Products : Dibenzoyl hexamethylene diamine (DBHMD) and adipic acid.

| Parameter | Value |

|---|---|

| Yield of DBHMD | 78% |

| Yield of adipic acid | 82% |

Lysozyme Destabilization

[EMIM]BF₄ reduces lysozyme’s thermal stability by disrupting hydrophobic interactions:

| Parameter | [EMIM]BF₄ (0.5 M) | Control (No IL) |

|---|---|---|

| Transition temp (T<sub>d</sub>) | 63.2°C | 66.6°C |

| Calorimetric ΔH | 405 kJ/mol | 432 kJ/mol |

Comparatively, [EMIM]BF₄ is more destabilizing than [EMIM] acetate due to stronger electrostatic interactions with lysozyme’s surface residues .

Comparison with Related Ionic Liquids

| Ionic Liquid | Anion | Key Difference |

|---|---|---|

| [EMIM]PF₆ | PF₆⁻ | Higher hydrophobicity |

| [BMIM]BF₄ | BF₄⁻ | Lower viscosity (η = 112 cP at 25°C) |

| [EMIM] acetate | CH₃COO⁻ | Enhanced hydrogen-bonding capacity |

[EMIM]BF₄’s balance of low viscosity and moderate polarity distinguishes it in solvent applications .

Aplicaciones Científicas De Investigación

Electrochemical Applications

Electrolyte in Batteries and Supercapacitors

EMIM-BF4 is utilized as an electrolyte in electrochemical devices, including batteries and supercapacitors. Its high ionic conductivity (approximately 14.1 mS/cm at 25 °C) makes it suitable for facilitating ion transport, which is critical for the efficiency of these devices. Studies have shown that ionic liquids like EMIM-BF4 can enhance the performance of lithium-ion batteries by improving charge/discharge rates and cycle stability .

Electrochromic Devices

Recent research indicates that EMIM-BF4-doped gel electrolytes have been developed for use in electrochromic devices. These gel electrolytes exhibit improved ionic conductivity and reduced anodic reaction potentials, thereby enhancing the performance of the electrochromic systems .

Biochemical Applications

Protein Stability and Aggregation Studies

EMIM-BF4 has been studied for its effects on protein stability, particularly lysozyme. Research findings indicate that the presence of EMIM-BF4 can significantly accelerate amyloid fibrillization in a dose-dependent manner, impacting the secondary structure of proteins . This property is crucial for understanding protein folding diseases and developing therapeutic strategies.

Solvent for Biochemical Reactions

As a solvent, EMIM-BF4 is effective in dissolving a wide range of organic and inorganic compounds. It has been used in capillary electrophoresis to resolve phenolic compounds from grape seed extracts, demonstrating its utility in analytical chemistry .

Material Science Applications

Synthesis of Nanomaterials

EMIM-BF4 serves as a medium for synthesizing various nanomaterials. Its ability to stabilize nanoparticles during synthesis allows for controlled growth and morphology of materials such as metal oxides and carbon nanotubes. This application is particularly relevant in catalysis and sensor development.

Catalytic Reactions

The compound has been employed as a solvent in catalytic reactions, enhancing reaction rates and selectivity. For instance, studies have demonstrated its effectiveness in facilitating reactions involving metal-organic frameworks (MOFs), where it acts as both a solvent and a catalyst .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

EMIM-BF4 can be effectively separated using HPLC techniques. It has been analyzed using reverse-phase HPLC methods with mobile phases containing acetonitrile and phosphoric acid, showcasing its compatibility with various analytical procedures . This capability is essential for isolating impurities in preparative separation processes.

Environmental Applications

Recycling of Osmium

One notable application of EMIM-BF4 is in the recycling of osmium during the dihydroxylation of olefins with osmium(VIII) oxide. This process highlights the compound's role in sustainable chemistry practices by facilitating the recovery of precious metals from waste streams .

Comprehensive Data Table

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Electrochemistry | Used as an electrolyte in batteries and supercapacitors | High ionic conductivity enhances performance |

| Biochemistry | Affects protein stability; accelerates amyloid fibrillization | Impacts secondary structure of proteins |

| Material Science | Medium for synthesizing nanomaterials; enhances catalytic reactions | Stabilizes nanoparticles during synthesis |

| Analytical Chemistry | Effective in HPLC for separation; compatible with various analytical methods | Useful for isolating impurities |

| Environmental Chemistry | Facilitates recycling of osmium; promotes sustainable practices | Important for recovery of precious metals |

Case Studies

- Electrochromic Device Development : Research conducted by Tang et al. (2017) demonstrated that EMIM-BF4-doped gel electrolytes significantly improved the performance metrics of electrochromic devices by enhancing ionic conductivity while reducing reaction potentials .

- Protein Stability Research : A study published in the International Journal of Molecular Sciences explored how EMIM-BF4 influences lysozyme stability and aggregation dynamics, revealing critical insights into protein behavior under ionic liquid conditions .

- Nanomaterial Synthesis : Investigations into the use of EMIM-BF4 as a solvent for synthesizing metal oxides showed enhanced catalytic activity due to better solvation properties compared to traditional solvents .

Mecanismo De Acción

The mechanism of action of 1-Ethyl-3-methylimidazolium tetrafluoroborate involves its ability to stabilize ionic species and facilitate ion transport. It interacts with molecular targets through ionic interactions and hydrogen bonding, influencing various pathways in chemical and biological systems .

Comparación Con Compuestos Similares

Structural Analogues: Alpha-Peltatin and Podophyllotoxin

Table 1: Structural and Functional Comparison of Beta-Peltatin with Key Analogues

- Alpha-Peltatin vs. Beta-Peltatin: The primary structural distinction is the absence of a methyl group in alpha-Peltatin, which reduces its molecular weight and may affect its pharmacokinetic properties .

- Podophyllotoxin : Shares the same molecular formula as beta-Peltatin but differs in ring substitution. Podophyllotoxin’s lactone ring enhances its binding to tubulin, making it a more potent microtubule inhibitor . Beta-Peltatin, while structurally similar, may act through a distinct mechanism, as its derivatives lack clinical use compared to podophyllotoxin-based drugs like etoposide.

Functional Analogues: Guattegaumerine and Other Lignans

Table 2: Comparison with Non-Lignan Antimitotic Agents

- Guattegaumerine: A bisbenzylisoquinoline alkaloid with antimitotic effects but unrelated structurally to beta-Peltatin. Its activity suggests broader diversity in microtubule-targeting agents .

- Justicidin C: Another lignan with a naphthalene core; its anti-inflammatory properties contrast with beta-Peltatin’s focus on cytotoxicity .

Research Findings and Gaps

- Podophyllotoxin derivatives dominate clinical use due to optimized pharmacokinetics .

- Structure-Activity Relationship (SAR) : The methyl group in beta-Peltatin A methyl ether may stabilize the molecule, but its impact on efficacy requires further investigation .

- Comparative Toxicity : Alpha-Peltatin’s lower stability suggests higher toxicity risks, though direct comparisons with beta-Peltatin are lacking .

Actividad Biológica

1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIM-BF4) is a room temperature ionic liquid (RTIL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and pharmacology. This article delves into the biological activity of EMIM-BF4, focusing on its effects on protein stability, enzyme activity, and potential toxicity.

EMIM-BF4 is an imidazolium-based ionic liquid characterized by its low volatility and high thermal stability, making it an attractive solvent for various chemical reactions and processes. Its unique properties enable it to interact with biological macromolecules, influencing their stability and activity.

2. Effects on Protein Stability and Amyloid Aggregation

Recent studies have demonstrated that EMIM-BF4 significantly affects the stability of proteins, particularly lysozyme. The presence of EMIM-BF4 has been shown to accelerate amyloid fibrillization in a dose-dependent manner.

2.1 Kinetics of Lysozyme Fibrillization

The kinetics of lysozyme amyloid formation were assessed using Thioflavin T (ThT) fluorescence assays. The results indicated that:

- In the absence of ionic liquids, no fibrils were formed over a prolonged period.

- The addition of EMIM-BF4 reduced the lag phase duration and increased the rate of fibril elongation.

- At concentrations of 0.5%, 1%, and 5% (v/v), EMIM-BF4 promoted the formation of lysozyme fibrils more effectively than other ionic liquids tested, such as EMIM-acetate .

2.2 Structural Analysis of Fibrils

The secondary structure analysis revealed that fibrils formed in the presence of EMIM-BF4 exhibited a more complex architecture compared to those formed in other ionic liquids. The content of β-sheet conformations was higher in fibrils formed with EMIM-BF4, indicating a potential influence on protein hydration and hydrophobic interactions .

3.1 Enzyme Activity Inhibition

EMIM-BF4 has been evaluated for its inhibitory effects on elastase enzyme activity. The effective concentration (EC50) values were determined, revealing that:

- The EC50 for EMIM-BF4 was found to be within a range that indicates moderate toxicity towards elastase .

- Comparatively, other ionic liquids showed varying degrees of toxicity, with EMIM-BF4 being less toxic than some alternatives but still presenting significant inhibitory effects at higher concentrations .

3.2 Toxicity Studies

Studies have shown that exposure to ionic liquids can adversely affect microbial communities and soil enzyme activities. For instance:

- The toxicity of EMIM-BF4 was assessed in soil environments, where it demonstrated negative impacts on microbial diversity and enzyme activities at concentrations as low as 1 mg/kg .

- These findings suggest that while EMIM-BF4 has beneficial applications in biochemical processes, its environmental impact requires careful consideration.

4. Summary of Findings

The biological activity of this compound highlights both its potential applications and risks associated with its use:

5. Conclusion

EMIM-BF4 exhibits significant biological activity influencing protein stability and enzymatic functions while presenting certain toxicological risks in environmental contexts. Further research is necessary to fully understand its mechanisms of action and to explore safer applications in biotechnology and pharmacology.

Q & A

Q. Basic: What are the optimal synthetic conditions for EMIM BF₄, and how can yield be maximized?

EMIM BF₄ is synthesized via a two-step process:

Quaternization : Reacting N-methylimidazole with ethyl bromide (molar ratio 1:1) in acetonitrile under reflux for 24–48 hours to form 1-ethyl-3-methylimidazolium bromide (EMIM Br).

Anion Exchange : EMIM Br is treated with sodium tetrafluoroborate (NaBF₄) in acetone at room temperature for 12–24 hours.

Key parameters :

- Molar ratio of N-methylimidazole to ethyl bromide: 1:1 maximizes yield (94.63%) .

- Solvent choice (acetonitrile for quaternization, acetone for anion exchange) reduces side reactions.

- Post-synthesis purification via vacuum drying and solvent removal ensures >98% purity .

Q. Basic: How can the solubility of EMIM BF₄ in organic solvents be systematically determined?

The turbidity method is a reliable approach:

Gradually add EMIM BF₄ to solvents (e.g., methylbenzene, acetone) under stirring.

Monitor turbidity via UV-Vis spectroscopy or visual inspection to identify saturation points.

Validate with HPLC to confirm no decomposition during dissolution.

Results : EMIM BF₄ exhibits high solubility in polar aprotic solvents (e.g., acetonitrile) and moderate solubility in aromatic solvents like methylbenzene .

Q. Basic: What standard characterization techniques are used to validate EMIM BF₄ purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cation structure (e.g., imidazolium ring protons at δ 7.4–9.5 ppm) .

- Elemental Analysis : Matches theoretical C, H, N, and B content (e.g., C: 36.41%, H: 5.61%) .

- Ion Chromatography : Detects residual halides (e.g., Br⁻) below 0.1% .

- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 350°C .

Q. Advanced: How does purification methodology impact EMIM BF₄’s electrochemical performance in supercapacitors?

Key steps :

Vacuum Drying : Removes trace water (<0.5% w/w), critical for maintaining ionic conductivity .

Column Chromatography : Eliminates organic impurities (e.g., unreacted ethyl bromide) using silica gel.

Electrochemical Testing : Cyclic voltammetry (CV) and impedance spectroscopy show purified EMIM BF₄ achieves conductivity >10 mS/cm at 25°C, ideal for supercapacitor electrolytes .

Data Contradictions : Some studies report reduced conductivity after excessive drying due to increased viscosity. Balancing purity with residual moisture (<200 ppm) is critical .

Q. Advanced: What in situ analytical methods are suitable for studying EMIM BF₄’s interfacial behavior in electrochemical systems?

- In Situ X-ray Photoelectron Spectroscopy (XPS) : Probes ionic liquid/electrode interfaces. Example: Pt/[EMIM][BF₄] systems show BF₄⁻ anion adsorption at potentials >0.5 V vs. SHE .

- Electrochemical Quartz Crystal Microbalance (EQCM) : Monitors mass changes during redox reactions (e.g., ion adsorption/desorption).

- Raman Spectroscopy : Tracks structural changes in BF₄⁻ anions under applied voltages .

Q. Advanced: How can thermodynamic properties of EMIM BF₄ mixtures be modeled for industrial applications?

Case Study : EMIM BF₄ + Pyrrolidin-2-one mixtures:

- Excess Molar Enthalpies (Hᴇ) : Measured via calorimetry at 298.15 K. Hᴇ values are negative, indicating strong hydrogen bonding .

- Graph Theory Predictions : Topological analysis estimates Hᴇ and excess molar volumes (Vᴇ) within 5% of experimental data .

- Density/Speed of Sound Data : Used to calculate isentropic compressibility (κₛ), critical for solvent design .

Q. Advanced: What discrepancies exist in reported thermophysical data for EMIM BF₄, and how can they be resolved?

Heat Capacity (Cₚ) :

- Mutschke et al. report Cₚ = 283–358 J/mol·K (283–358 K) via drop calorimetry .

- Discrepancies (±5%) arise from impurities or measurement techniques.

Resolution : Cross-validate using adiabatic calorimetry and DSC, ensuring >99% purity .

Q. Basic: What safety protocols are essential for handling EMIM BF₄ in the lab?

Propiedades

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.BF4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNYTRQQXKCRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049218 | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143314-16-3 | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143314-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate (for molten salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143314163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.